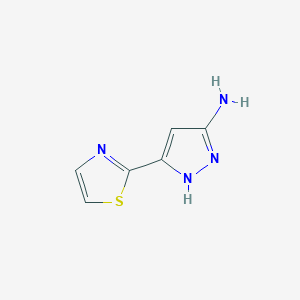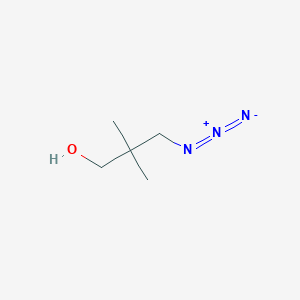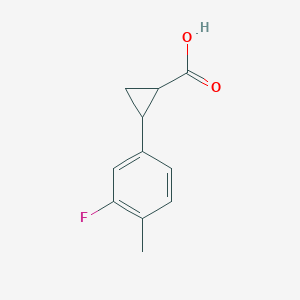
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclopropane ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol typically involves the formation of the tetrazole ring followed by the attachment of the cyclopropane ring. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts to form the tetrazole ring . The cyclopropane ring can then be introduced through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Wissenschaftliche Forschungsanwendungen
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Tetrazol-5-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1H-Tetrazol-5-yl)cyclopropan-1-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is unique due to the presence of both a tetrazole ring and a cyclopropane ring with a hydroxyl group. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H6N4O |
|---|---|
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
1-(2H-tetrazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H6N4O/c9-4(1-2-4)3-5-7-8-6-3/h9H,1-2H2,(H,5,6,7,8) |
InChI-Schlüssel |
ONDFJARFVFCWEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NNN=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






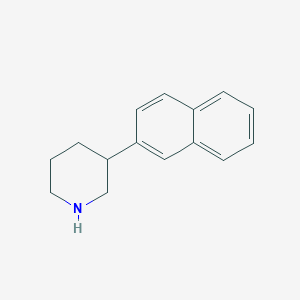
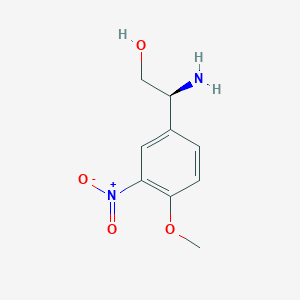
aminehydrochloride](/img/structure/B13600498.png)



